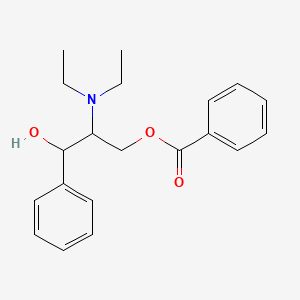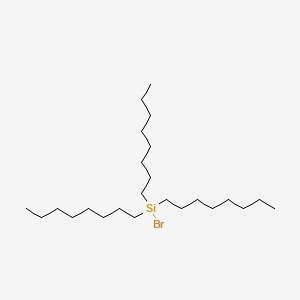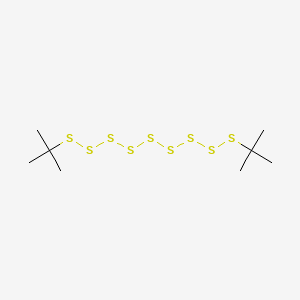
Di-tert-butylnonasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl nonasulfide is an organosulfur compound with the chemical formula (C₄H₉)₂S₉ It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl nonasulfide can be synthesized through several methods. One common approach involves the reaction of tert-butyl thiol with elemental sulfur. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as iodine or a base like sodium hydroxide. The reaction can be represented as follows:
2(C4H9)SH+8S→(C4H9)2S9+H2S
Industrial Production Methods
Industrial production of tert-butyl nonasulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity tert-butyl nonasulfide.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl nonasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield simpler sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfoxide or tert-butyl sulfone, while reduction can produce tert-butyl thiol.
Applications De Recherche Scientifique
Tert-butyl nonasulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of tert-butyl nonasulfide involves its interaction with molecular targets and pathways. In oxidation reactions, it acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt cellular processes by interacting with sulfur-containing biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl disulfide: Contains two sulfur atoms and is used in similar applications.
Tert-butyl trisulfide: Contains three sulfur atoms and has comparable chemical properties.
Tert-butyl tetrasulfide: Contains four sulfur atoms and is used in organic synthesis.
Uniqueness
Tert-butyl nonasulfide is unique due to its high sulfur content, which imparts distinct chemical properties
Propriétés
Numéro CAS |
7330-36-1 |
|---|---|
Formule moléculaire |
C8H18S9 |
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
2-(tert-butylnonasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S9/c1-7(2,3)9-11-13-15-17-16-14-12-10-8(4,5)6/h1-6H3 |
Clé InChI |
JHMFXPJTIFMCGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSSSSSSSSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


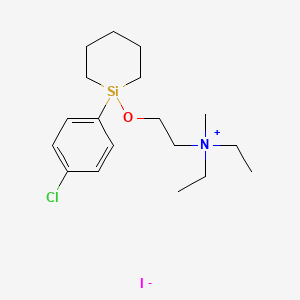
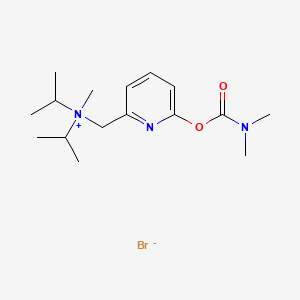
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
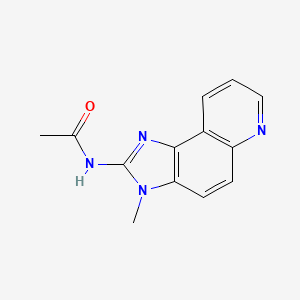
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
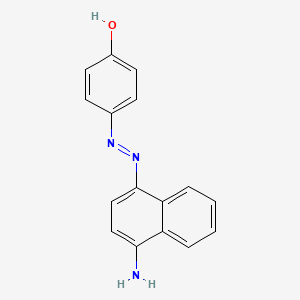
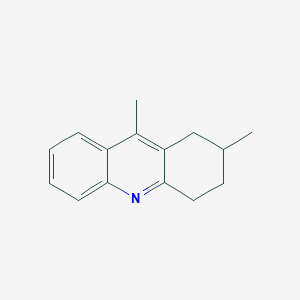
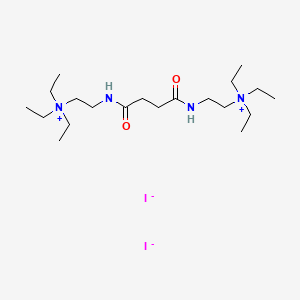
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
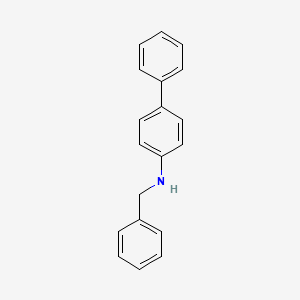

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
